N-(3-hydroxyphenyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxyphenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-3-1-2-9(8-10)12-11(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIPVJPCZNVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)morpholine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with morpholine-4-carboxylic acid chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxyaniline and morpholine-4-carboxylic acid chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-hydroxyaniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, and the base is added. Morpholine-4-carboxylic acid chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters, depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxyphenyl)morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antioxidant properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes by interacting with nucleic acids .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The meta-hydroxyl group in the target compound enhances hydrogen-bonding interactions compared to para- or ortho-substituted analogs .
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility in polar solvents compared to chloro or methyl analogs .
- Crystal Packing : N-(4-Chloro-phenyl)morpholine-4-carboxamide forms 1D chains via N–H···O interactions, whereas the hydroxyl analog may exhibit more complex intermolecular networks .
Biological Activity
N-(3-hydroxyphenyl)morpholine-4-carboxamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a morpholine ring, which is a six-membered cyclic ether containing nitrogen. The presence of the 3-hydroxyphenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes. By binding to the active sites of these enzymes, the compound modulates biochemical pathways associated with various diseases. This inhibition can lead to therapeutic effects, including anti-inflammatory and anticancer activities.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been investigated for its potential to inhibit enzymes involved in disease pathways, making it a candidate for drug development.
Anticancer Activity
Studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity, as shown in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 (Colon Cancer) | 10.0 | Cell cycle arrest |
| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |
| A549 (Lung Cancer) | 12.0 | Inhibition of cell proliferation |
These findings suggest that this compound can effectively inhibit the growth of cancer cells through different mechanisms, such as inducing apoptosis and causing cell cycle arrest.
Case Studies
- Study on Anticancer Properties : A study conducted on various cancer cell lines highlighted the compound's significant cytotoxic effects. It was found to induce apoptosis in MCF-7 cells and inhibit proliferation in A549 cells.
- Inflammation Studies : In another research effort, this compound demonstrated potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
Future Directions
The therapeutic applications of this compound extend beyond anticancer activity. Its ability to inhibit specific enzymes suggests possible uses in treating inflammatory diseases and neurodegenerative disorders. Continued research is necessary to elucidate its full pharmacological profile and optimize its efficacy through structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
